molecular formula C16H15N3OS B5365808 N-(1H-indazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-(1H-indazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B5365808
M. Wt: 297.4 g/mol
InChI Key: UVLUROSKADJIEL-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multi-step reactions. One common approach is the transition metal-catalyzed cyclization of appropriate precursors. For instance, the synthesis might start with the preparation of 1H-indazole derivatives through Cu(OAc)2-catalyzed reactions, followed by the formation of the tetrahydrobenzothiophene ring via cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

N-(1H-indazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It is explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives and tetrahydrobenzothiophene derivatives. Examples are:

  • 1H-indazole-3-carboxamide
  • 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Uniqueness

What sets N-(1H-indazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide apart is its unique combination of the indazole and tetrahydrobenzothiophene moieties.

Properties

IUPAC Name

N-(1H-indazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(15-8-10-3-1-2-4-14(10)21-15)18-12-5-6-13-11(7-12)9-17-19-13/h5-9H,1-4H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLUROSKADJIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NC3=CC4=C(C=C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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